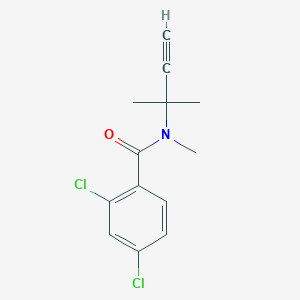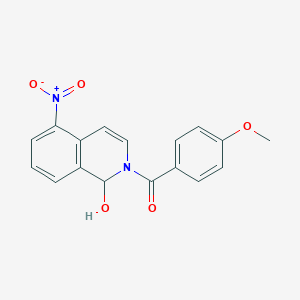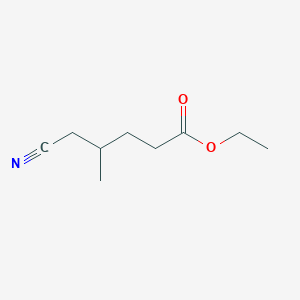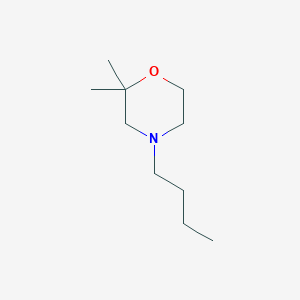![molecular formula C13H12N4O5S B14646995 Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 55842-01-8](/img/structure/B14646995.png)
Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is a complex organic compound with a unique structure that includes a nitrophenyl group, a pyridinyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of 3-nitroaniline with 3-pyridinesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-nitrophenyl): Similar structure but lacks the pyridinyl and sulfonyl groups.
Acetamide, N-(4-nitrophenyl): Similar structure but with the nitrophenyl group in a different position.
N-(4-nitrophenyl)acetamide: Similar structure but lacks the pyridinyl group.
Uniqueness
Acetamide, N-[[2-[(3-nitrophenyl)amino]-3-pyridinyl]sulfonyl]- is unique due to the presence of both the pyridinyl and sulfonyl groups, which confer specific chemical properties and reactivity. These groups enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55842-01-8 |
|---|---|
Molecular Formula |
C13H12N4O5S |
Molecular Weight |
336.33 g/mol |
IUPAC Name |
N-[2-(3-nitroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H12N4O5S/c1-9(18)16-23(21,22)12-6-3-7-14-13(12)15-10-4-2-5-11(8-10)17(19)20/h2-8H,1H3,(H,14,15)(H,16,18) |
InChI Key |
CODOLOVEEPMBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)



![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)




![Trimethyl{[9-(prop-2-en-1-yl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14647001.png)
![Pyrido[4,3-g]isoquinoline](/img/structure/B14647004.png)
